molecular formula C21H21F2N3O3 B2662810 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 1172727-29-5

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2662810
CAS No.: 1172727-29-5
M. Wt: 401.414
InChI Key: CDJQLEOABGZCBH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.

    Carboxamide formation: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting carboxamides to amines.

    Substitution: Halogen atoms in the fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
  • 1-(4-bromophenyl)-4-[(4-bromophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3/c1-28-12-2-11-24-21(27)20-19(29-14-15-3-5-16(22)6-4-15)13-26(25-20)18-9-7-17(23)8-10-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQLEOABGZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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